molecular formula C5H10O3P+ B1587920 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide CAS No. 4090-60-2

1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide

Cat. No.: B1587920
CAS No.: 4090-60-2
M. Wt: 149.1 g/mol
InChI Key: YTWYMHQAVLOJKT-UHFFFAOYSA-N
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Description

1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide is a chemical compound with significant applications in various fields of science and industry. It is known for its unique structural properties and reactivity, making it a valuable compound in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide can be synthesized by reacting phosphorous oxychloride with 2,2-dimethyl-1,3-propane diol in the presence of triethylamine in dry toluene . This reaction yields the desired compound with high purity and efficiency.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: It can be reduced under specific conditions to yield different phosphorous-containing compounds.

    Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphoric acid derivatives, while reduction can produce phosphines or phosphites.

Scientific Research Applications

1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with metal ions. These interactions are crucial for its reactivity and applications in different fields .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide is unique due to its balanced reactivity and stability. Its ability to undergo various chemical reactions while maintaining structural integrity makes it a versatile compound in synthetic and industrial chemistry.

Properties

IUPAC Name

5,5-dimethyl-1,3,2-dioxaphosphinan-2-ium 2-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3P/c1-5(2)3-7-9(6)8-4-5/h3-4H2,1-2H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWYMHQAVLOJKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CO[P+](=O)OC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3P+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4063292
Record name 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4063292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4090-60-2
Record name 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004090602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4063292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide
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1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide
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1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide
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1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide
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1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide
Reactant of Route 6
1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide
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Q & A

Q1: What is the most efficient method for synthesizing 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide according to the research?

A1: The research paper concludes that the alcoholysis of diethylphosphonium chloride is a superior method for synthesizing this compound compared to other investigated methods []. The paper highlights the improved efficiency of this method without delving into specific comparative data.

Q2: How was the structure of the intermediate compound confirmed in the synthesis process?

A2: The structure of the intermediate compound formed during the synthesis of this compound was confirmed using a combination of elemental analysis and infrared (IR) spectroscopy []. These techniques allowed the researchers to verify the composition and bonding patterns within the intermediate, supporting the proposed reaction pathway.

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